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Compound of Interest

Compound Name: Trichophytin

Cat. No.: B1171656

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichophytin is a crude antigenic extract derived from dermatophytes of the Trichophyton
genus, which are a primary cause of cutaneous fungal infections in humans and animals. The
development of monoclonal antibodies (mAbs) specific to Trichophytin components is of
significant interest for various applications, including the development of diagnostic assays,
therapeutic agents, and tools for studying the pathogenesis of dermatophytosis. These
application notes provide a comprehensive overview and detailed protocols for the generation
and characterization of monoclonal antibodies against Trichophytin components.

Data Presentation

Table 1: Characteristics of Anti-Trichophytin Monoclonal
Antibodies
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Table 2: Reactivity of Monoclonal Antibody 0014 with
Various Fungi
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Fungal Species Immunostaining Result
Trichophyton rubrum Positive
Trichophyton mentagrophytes Positive
Trichophyton tonsurans Positive
Trichophyton violaceum Positive
Trichophyton verrucosum Positive
Trichophyton schoenleinii Positive
Trichophyton concentricum Positive
Microsporum canis Partially Positive
Microsporum gypseum Partially Positive
Epidermophyton floccosum Partially Positive
Candida albicans Negative
Aspergillus fumigatus Negative

Data extracted from a study by a Japanese

research group.

Experimental Protocols
Preparation of Trichophytin Antigens

This protocol describes the preparation of cytoplasmic antigens from Trichophyton species,
which can be used for immunization and screening.

Materials:
e Trichophyton species (e.g., T. quinckeanum, T. rubrum)
o Sabouraud Dextrose Broth (SDB)

e Phosphate Buffered Saline (PBS), pH 7.4
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Glass beads (0.45-0.55 mm diameter)

Centrifuge

Sonicator

Protein quantitation assay kit (e.g., BCA or Bradford)

Procedure:

 Inoculate the Trichophyton species into SDB and culture for 7-10 days at 28°C with shaking.
o Harvest the mycelia by filtration and wash extensively with sterile PBS.

» Resuspend the washed mycelia in cold PBS containing protease inhibitors.

 Disrupt the fungal cells by mechanical disruption with glass beads or by sonication on ice.

o Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

o Collect the supernatant, which contains the cytoplasmic antigens.

o Determine the protein concentration of the antigen preparation using a standard protein
assay.

Store the antigen preparation in aliquots at -80°C.

Generation of Monoclonal Antibodies using Hybridoma
Technology

This protocol outlines the classical method for producing monoclonal antibodies.[3][4][5][6]
Materials:

e BALB/c mice

o Trichophytin antigen preparation

¢ Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
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» Myeloma cell line (e.g., Sp2/0-Ag14)
e RPMI-1640 medium
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution
e Polyethylene glycol (PEG) 1500
e HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium
e HT (Hypoxanthine-Thymidine) medium
e 96-well and 24-well cell culture plates
e CO2 incubator (37°C, 5% CO2)
Procedure:
e Immunization:
o Emulsify the Trichophytin antigen with an equal volume of Freund's Complete Adjuvant.

o Inject a 6-8 week old female BALB/c mouse intraperitoneally (IP) with 100 ug of the
antigen emulsion.

o Boost the mouse with 50 pg of antigen in Freund's Incomplete Adjuvant on days 14 and
28.

o Three days before fusion, administer a final IP booster injection of 50 pg of antigen in
PBS.

e Cell Fusion:
o Euthanize the immunized mouse and aseptically remove the spleen.

o Prepare a single-cell suspension of splenocytes.
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[e]

Co-culture the splenocytes with myeloma cells at a ratio of 5:1.

(¢]

Induce cell fusion by the dropwise addition of 1 ml of 50% PEG 1500 over 1 minute,
followed by gentle stirring for 1 minute.

o

Slowly add 10 ml of serum-free RPMI-1640 over 5 minutes.

[¢]

Centrifuge the cell suspension and resuspend the pellet in HAT medium.

e Selection and Screening:
o Plate the fused cells into 96-well plates.

o After 7-10 days, screen the culture supernatants for the presence of specific antibodies
using an ELISA assay against the Trichophytin antigen.

o Expand the positive hybridoma clones in HT medium and then in regular culture medium.
e Cloning:

o Clone the positive hybridomas by limiting dilution to ensure monoclonality.

o Re-screen the clones to confirm antibody production.
e Antibody Production and Purification:

o Expand the desired hybridoma clones in larger culture volumes.

o Collect the culture supernatant containing the monoclonal antibodies.

o Purify the antibodies using protein A/G affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antibody Screening

This protocol describes a standard indirect ELISA for detecting antibodies against
Trichophytin antigens.

Materials:
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e Trichophytin antigen

e 96-well ELISA plates

o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

» Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

e Hybridoma culture supernatants

o Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody

e TMB (3,3,5,5'-Tetramethylbenzidine) substrate

e Stop solution (e.g., 2N H2S04)

o Plate reader

Procedure:

o Coat the wells of a 96-well plate with 100 pl of Trichophytin antigen (1-10 pg/ml in coating
buffer) and incubate overnight at 4°C.

o Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).

o Block the wells with 200 pul of blocking buffer for 1-2 hours at room temperature.

e Wash the plate three times with PBS-T.

e Add 100 pl of hybridoma culture supernatant to each well and incubate for 1-2 hours at room
temperature.

e Wash the plate three times with PBS-T.

e Add 100 pl of HRP-conjugated anti-mouse IgG antibody (diluted in blocking buffer) and
incubate for 1 hour at room temperature.

e Wash the plate five times with PBS-T.
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e Add 100 pl of TMB substrate and incubate in the dark for 15-30 minutes.
o Stop the reaction by adding 50 ul of stop solution.

o Read the absorbance at 450 nm using a plate reader.

Western Blotting for Antibody Specificity

This protocol is used to determine the molecular weight of the antigen recognized by the
monoclonal antibody.

Materials:

o Trichophytin antigen

o SDS-PAGE gels

e Running buffer

» Transfer buffer

 Nitrocellulose or PVDF membrane

» Blocking buffer (e.g., 5% non-fat dry milk in TBST)
e Purified monoclonal antibody

o HRP-conjugated anti-mouse IgG antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Separate the Trichophytin antigen proteins by SDS-PAGE.

o Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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» Block the membrane with blocking buffer for 1 hour at room temperature.

¢ Incubate the membrane with the primary monoclonal antibody (diluted in blocking buffer)
overnight at 4°C.

e Wash the membrane three times with Tris-buffered saline containing 0.1% Tween 20 (TBST).

 Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.
o Wash the membrane three times with TBST.
¢ |ncubate the membrane with a chemiluminescent substrate.

» Detect the signal using an imaging system.

Immunoprecipitation

This protocol is used to isolate the target antigen from a complex mixture.

Materials:

Trichophytin antigen lysate

o Purified monoclonal antibody

e Protein A/G agarose beads

e Lysis buffer

o Wash buffer

o Elution buffer

o SDS-PAGE and Western blot reagents

Procedure:
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o Pre-clear the Trichophytin antigen lysate by incubating with Protein A/G agarose beads for
1 hour at 4°C.

o Centrifuge and collect the supernatant.

 Incubate the pre-cleared lysate with the monoclonal antibody for 2-4 hours or overnight at
4°C with gentle rotation.

e Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
o Centrifuge to pellet the beads and wash the pellet three to five times with cold wash buffer.

o Elute the antigen-antibody complex from the beads using an elution buffer (e.g., low pH
glycine buffer or SDS-PAGE sample buffer).

e Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations
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Caption: Workflow for the development and characterization of monoclonal antibodies against
Trichophytin components.
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Caption: Detailed workflow of hybridoma technology for monoclonal antibody production.
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Caption: Step-by-step workflow of an indirect ELISA for antibody screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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